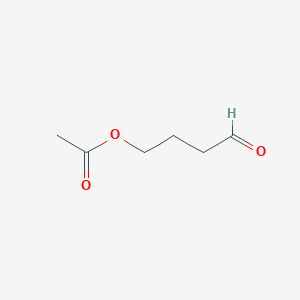

4-oxobutyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-oxobutyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(8)9-5-3-2-4-7/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTUJRSHRYXRFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451574 | |

| Record name | 4-acetoxybutyraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6564-95-0 | |

| Record name | 4-acetoxybutyraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile of 4-Oxobutyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-oxobutyl acetate. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein serves as a valuable reference for the identification and characterization of this compound in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from typical values for the functional groups present in the molecule, namely an ester and a ketone.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.15 | Triplet (t) | 2H | -O-CH₂ - |

| ~2.75 | Triplet (t) | 2H | -CH₂ -C(=O)- |

| ~2.15 | Singlet (s) | 3H | -C(=O)-CH₃ (ketone) |

| ~2.05 | Singlet (s) | 3H | -C(=O)-CH₃ (acetate) |

| ~1.95 | Quintet | 2H | -CH₂-CH₂ -CH₂- |

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~208 | C | C =O (ketone) |

| ~171 | C | C =O (ester) |

| ~64 | CH₂ | -O-CH₂ - |

| ~43 | CH₂ | -CH₂ -C(=O)- |

| ~30 | CH₃ | -C(=O)-CH₃ (ketone) |

| ~25 | CH₂ | -CH₂-CH₂ -CH₂- |

| ~21 | CH₃ | -C(=O)-CH₃ (acetate) |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| ~1740 | Strong | Ester | C=O Stretch |

| ~1715 | Strong | Ketone | C=O Stretch |

| ~1240 | Strong | Ester | C-O Stretch |

| 2950-2850 | Medium | Alkane | C-H Stretch |

Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Possible Fragment |

| 130 | Low | [M]⁺ (Molecular Ion) |

| 87 | Medium | [M - CH₃CO]⁺ |

| 70 | Medium | [M - CH₃COOH]⁺ |

| 57 | High | [C₄H₉]⁺ or [CH₃CO]⁺ |

| 43 | Very High | [CH₃CO]⁺ (Base Peak) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure of this compound.

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the spectrum.

-

Phase and baseline correct the spectrum.

-

Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the FID, phase, and baseline correct the spectrum as described for ¹H NMR.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

-

Ensure the ATR (Attenuated Total Reflectance) crystal is clean.

-

Place a drop of neat this compound onto the ATR crystal.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum.

Data Acquisition:

-

Set the spectral range from 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.[1]

-

Further dilute this stock solution to a final concentration of about 10-100 µg/mL.[1]

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

The sample is vaporized and separated on the GC column (a standard nonpolar column like DB-5ms is suitable).

-

The separated components elute from the GC column and enter the mass spectrometer's ion source.

Mass Spectrometry Acquisition:

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[2]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector measures the abundance of each ion.

-

The mass spectrum is generated by plotting the relative intensity of the ions as a function of their m/z ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a compound like this compound.

Caption: Workflow for the spectroscopic identification of this compound.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Oxobutyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 4-oxobutyl acetate (CAS No. 6564-95-0), a bifunctional organic molecule containing both an aldehyde and an ester moiety. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The guide details the physicochemical properties of this compound, explores its reactivity based on its constituent functional groups, provides a known synthetic protocol, and outlines general procedures for its purification and analysis.

Chemical and Physical Properties

This compound, also known as 4-acetoxybutyraldehyde, is a chemical compound with the molecular formula C6H10O3.[1] Its properties are summarized in the table below, compiled from various chemical data sources.

| Property | Value | Reference(s) |

| Molecular Formula | C6H10O3 | [1] |

| Molecular Weight | 130.14 g/mol | [2] |

| CAS Number | 6564-95-0 | [2] |

| Appearance | White powder (Note: May be liquid at STP) | [3] |

| Boiling Point | 59-60 °C at 1 Torr | [2] |

| Density | 1.0612 g/cm³ | [2] |

| Solubility | Sparingly soluble in water (23 g/L at 25 °C, calculated) |

Spectroscopic Data (Predicted)

1H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | 9.7 - 9.8 | Triplet (t) | 1H |

| Methylene adjacent to ester (-CH2-O) | 4.0 - 4.2 | Triplet (t) | 2H |

| Methylene adjacent to aldehyde (-CH2-CHO) | 2.6 - 2.8 | Triplet (t) | 2H |

| Acetate methyl (-COCH3) | 2.0 - 2.1 | Singlet (s) | 3H |

| Methylene (-CH2-) | 1.9 - 2.1 | Quintet (p) | 2H |

13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde Carbonyl (C=O) | 200 - 203 |

| Ester Carbonyl (C=O) | 170 - 172 |

| Methylene adjacent to ester (-CH2-O) | 63 - 65 |

| Acetate methyl (-COCH3) | 20 - 22 |

| Methylene adjacent to aldehyde (-CH2-CHO) | 40 - 43 |

| Methylene (-CH2-) | 23 - 26 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the stretching vibrations of its two carbonyl groups.

| Functional Group | Characteristic Absorption (cm-1) | Intensity |

| Aldehyde C=O Stretch | 1720 - 1740 | Strong |

| Ester C=O Stretch | 1735 - 1750 | Strong |

| C-H Stretch (aldehyde) | 2720 and 2820 | Medium |

| C-O Stretch (ester) | 1000 - 1300 | Strong |

Mass Spectrometry

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z = 130. Key fragmentation patterns would likely involve the loss of the acetyl group (CH3CO, 43 u) and the acetoxy group (CH3COO, 59 u).

Reactivity

The reactivity of this compound is dictated by the presence of both an aldehyde and an ester functional group. These groups can react independently, allowing for a range of chemical transformations.

Aldehyde Group Reactivity

-

Nucleophilic Addition: The aldehyde group is susceptible to nucleophilic attack. It can react with Grignard reagents, organolithium compounds, and other nucleophiles to form secondary alcohols.

-

Oxidation: Aldehydes are readily oxidized to carboxylic acids using common oxidizing agents such as potassium permanganate (KMnO4), chromic acid (H2CrO4), or milder reagents like Tollens' reagent or Fehling's solution.

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4).

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into an alkene.

-

Acetal Formation: In the presence of an alcohol and an acid catalyst, the aldehyde group can form an acetal, which can be a useful protecting group strategy in multi-step syntheses.

Ester Group Reactivity

-

Hydrolysis: The ester can be hydrolyzed to a carboxylic acid and an alcohol under either acidic or basic conditions (saponification).

-

Transesterification: Treatment with an alcohol in the presence of an acid or base catalyst can lead to the exchange of the alkoxy group.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester to a primary alcohol.

-

Reaction with Organometallics: Esters react with two equivalents of a Grignard or organolithium reagent to form tertiary alcohols.

Stability and Storage

This compound should be handled with care. Some sources indicate a violent reaction with water, and it is recommended to handle the compound under an inert atmosphere and protect it from moisture. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.

Experimental Protocols

Synthesis of this compound

A known method for the synthesis of this compound is described in the Journal of the American Chemical Society. The following protocol is based on the principles of that synthesis.

Reaction: Ozonolysis of 1-acetoxy-4-pentene.

Reagents and Equipment:

-

1-acetoxy-4-pentene

-

Ozone (O3)

-

Methanol (CH3OH)

-

Dimethyl sulfide ((CH3)2S)

-

Ozonolysis reactor

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

A solution of 1-acetoxy-4-pentene in methanol is cooled to a low temperature (typically -78 °C) in an ozonolysis reactor.

-

A stream of ozone gas is bubbled through the solution until the reaction is complete, often indicated by the appearance of a blue color.

-

The excess ozone is removed by bubbling a stream of an inert gas (e.g., nitrogen or argon) through the solution.

-

A reducing agent, such as dimethyl sulfide, is added to the reaction mixture to quench the ozonide and form the desired aldehyde.

-

The reaction mixture is allowed to warm to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude this compound is then purified.

References

An In-depth Technical Guide to 4-oxobutyl acetate (CAS 6564-95-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-oxobutyl acetate, also known as 4-acetoxybutyraldehyde, is a bifunctional organic molecule bearing both an aldehyde and an ester moiety. This unique structural feature makes it a potentially valuable building block in organic synthesis, particularly in the construction of more complex molecules relevant to pharmaceutical and materials science. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, synthesis, spectral characterization, and analytical methodologies. While direct biological activity and specific applications in drug development are not extensively documented in publicly available literature, this guide aims to consolidate the existing knowledge and provide a foundation for future research and application development.

Chemical and Physical Properties

This compound is a relatively simple aliphatic molecule with the chemical formula C₆H₁₀O₃. A summary of its key physical and chemical properties is presented in Table 1. Notably, there is a discrepancy in the reported physical state, with some sources describing it as a white powder and others implying a liquid state based on its boiling point. This may be due to its tendency to polymerize or its state at different temperatures and purities.

| Property | Value | Reference |

| CAS Number | 6564-95-0 | |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-acetoxybutyraldehyde, Butanal, 4-(acetyloxy)- | [1] |

| Boiling Point | 59-60 °C at 1 Torr | |

| Density | 1.0612 g/cm³ | |

| Appearance | White powder (conflicting reports exist) |

Synthesis of this compound

Literature Synthesis

A historical synthesis of this compound was reported in the Journal of the American Chemical Society in 1948. While the full experimental details of this specific paper are not readily accessible, the general approach to synthesizing such aldehyde esters often involves the partial oxidation of a corresponding diol or the functional group manipulation of a related starting material.

A plausible synthetic route, based on related transformations, is the oxidation of 4-acetoxy-1-butanol. This precursor can be prepared by the mono-acetylation of 1,4-butanediol. The subsequent selective oxidation of the primary alcohol to an aldehyde would yield this compound.

References

In-Depth Technical Guide to 4-Oxobutyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxobutyl acetate, a bifunctional organic molecule, holds interest within the scientific community for its potential applications in organic synthesis and as a building block for more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential, though currently limited, relevance in the field of drug development.

Chemical Identity and Properties

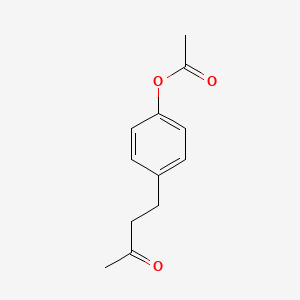

The nomenclature and structural representation of this compound are crucial for its unambiguous identification. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . It is essential to distinguish it from a similarly named but structurally different compound, 4-(3-oxobutyl)phenyl acetate.

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 6564-95-0 | [1][2][3][4][5][6] |

| Molecular Formula | C₆H₁₀O₃ | [1][2][3][4][5][6] |

| Molecular Weight | 130.14 g/mol | [3][5] |

| Appearance | White powder | [4] |

| Boiling Point | 59-60 °C at 1 Torr | [6] |

Synthesis of this compound

While detailed contemporary experimental protocols for the synthesis of this compound are not widely available in recent literature, a historical synthesis was reported in the Journal of the American Chemical Society in 1948. The synthesis of related aldehydes and acetates can also provide insight into potential synthetic routes.

General Synthetic Approach (Hypothesized)

A plausible synthetic route to this compound could involve the selective oxidation of 4-acetoxy-1-butanol. This precursor could be obtained from the mono-acetylation of 1,4-butanediol. The challenge in this step lies in achieving selective acetylation of only one hydroxyl group.

Alternatively, the ozonolysis of a suitable unsaturated acetate ester could yield the desired aldehyde. The starting material for such a reaction would need to be carefully selected to ensure the formation of the this compound structure.

A logical workflow for a potential synthesis is outlined below:

Caption: A hypothesized synthetic workflow for this compound.

Applications in Drug Development

Currently, there is a notable lack of specific, published research detailing the direct application of this compound in drug development. Its bifunctional nature, possessing both an aldehyde and an ester group, theoretically allows it to be a versatile scaffold in medicinal chemistry for the synthesis of various heterocyclic compounds or for derivatization to explore structure-activity relationships.

While no direct involvement in signaling pathways has been attributed to this compound itself, the broader class of acetate-containing molecules has been studied in various biological contexts. For instance, acetate, as a short-chain fatty acid, is known to play a role in cellular metabolism and signaling. However, it is crucial to reiterate that these are general roles of the acetate functional group and not specific to this compound.

The aldehyde functionality offers a reactive handle for various chemical transformations, such as reductive amination to introduce amino groups, or condensation reactions to form larger, more complex structures. These potential reactions could be employed in a drug discovery program to generate a library of compounds for biological screening.

A logical diagram illustrating the potential utility of this compound as a scaffold is presented below:

Caption: Potential chemical transformations of this compound for generating compound libraries.

Conclusion

This compound is a well-defined chemical entity with established physical properties. While its historical synthesis is noted, detailed modern experimental protocols are scarce. The primary value of this compound for researchers and professionals in drug development currently lies in its potential as a versatile building block for the synthesis of more complex molecules. Further research is warranted to explore its biological activity and potential applications as a lead compound or intermediate in the development of novel therapeutics. At present, there is no substantive body of evidence to support a direct role for this compound in specific signaling pathways or as a key component in drug development pipelines.

References

- 1. Microbiota-derived acetate activates intestinal innate immunity via the Tip60 histone acetyltransferase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 6564-95-0 [chemicalbook.com]

- 3. 4-(3-Oxobutyl)phenyl acetate 98 3572-06-3 [sigmaaldrich.com]

- 4. scitoys.com [scitoys.com]

- 5. US4005125A - Preparation of haloalkyl esters - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Molecular weight and formula of 4-oxobutyl acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 4-oxobutyl acetate. The information is curated for professionals in research and development, with a focus on delivering precise data and actionable methodologies.

Core Chemical Information

This compound, also known as 4-acetoxybutyraldehyde, is a bifunctional organic molecule containing both an aldehyde and an ester functional group.[1][2] Its unique structure makes it a potentially versatile building block in organic synthesis.

The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-acetoxybutyraldehyde, Butanal, 4-(acetyloxy)- | [1][2][3] |

| CAS Number | 6564-95-0 | [1][2] |

| Molecular Formula | C₆H₁₀O₃ | [1][2] |

| Molecular Weight | 130.14 g/mol | [1][2][3] |

| Boiling Point | 59-60 °C (at 1 Torr) | [1][2] |

| Density | 1.0612 g/cm³ | [1][2] |

| SMILES | CC(=O)OCCCC=O | [3] |

| InChIKey | OZTUJRSHRYXRFW-UHFFFAOYSA-N | [2][3] |

Experimental Protocols

Detailed methodologies are critical for the replication and extension of scientific work. The following sections outline protocols for the synthesis and analytical characterization of this compound.

A key synthesis method for this compound was reported in the Journal of the American Chemical Society in 1948.[1][2][4] While access to the full historical text can be limited, the general approach involves the controlled oxidation of a precursor alcohol, 4-acetoxy-1-butanol, or the ozonolysis of a suitable unsaturated acetate.

General Protocol for Oxidation of 4-acetoxy-1-butanol:

-

Dissolution: Dissolve 4-acetoxy-1-butanol in a suitable organic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath to control the reaction exotherm.

-

Oxidant Addition: Slowly add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or a Dess-Martin periodinane solution, portion-wise to the cooled solution. The aldehyde functionality is sensitive to over-oxidation to a carboxylic acid, necessitating careful control of the oxidant stoichiometry and reaction temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding a suitable reagent (e.g., sodium thiosulfate for periodinane-based oxidations). Filter the mixture through a pad of silica gel or Celite to remove oxidant byproducts.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product, this compound, can be purified by vacuum distillation, taking note of its reported boiling point of 59-60 °C at 1 Torr.[1][2]

To confirm the identity and purity of synthesized this compound, a combination of spectroscopic methods is employed.

Protocol for Structural Verification:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving ~5-10 mg of the purified product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra. The ¹H NMR spectrum is expected to show a characteristic aldehyde proton signal between 9-10 ppm, a singlet for the acetate methyl group around 2 ppm, and methylene proton signals corresponding to the butyl chain. The ¹³C NMR will show a carbonyl signal for the aldehyde carbon near 200 ppm and an ester carbonyl signal around 170 ppm.[3]

-

-

Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum of the neat liquid sample using a salt plate (NaCl or KBr) or an ATR-FTIR spectrometer.

-

The spectrum should exhibit two distinct carbonyl (C=O) stretching bands: one for the aldehyde around 1720-1740 cm⁻¹ and one for the ester around 1735-1750 cm⁻¹. The C-O stretching of the ester will also be visible between 1000-1300 cm⁻¹.[3]

-

-

Mass Spectrometry (MS):

-

Analyze the sample using a mass spectrometer, typically with an electron ionization (EI) source coupled to a GC for separation.

-

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight (130.14 g/mol ) and characteristic fragmentation patterns, such as the loss of an acetyl group.

-

Biological Activity and Applications in Drug Development

As of this writing, there is limited publicly available information detailing specific biological activities or direct applications of this compound in signaling pathways or as a therapeutic agent. However, its bifunctional nature—possessing both an electrophilic aldehyde and a stable ester—makes it a valuable intermediate in medicinal chemistry. It can serve as a scaffold or linker in the synthesis of more complex molecules, where each functional group can be addressed with high chemoselectivity.

Visualizations

The following diagrams illustrate key workflows and conceptual relationships relevant to this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Caption: Conceptual role of this compound as a synthetic building block.

References

The Synthetic Versatility of 4-Oxobutyl Acetate: A Technical Primer

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Applications of 4-Oxobutyl Acetate in Modern Organic Synthesis.

This document serves as an in-depth technical guide on the applications of this compound, a versatile bifunctional molecule, in the field of organic synthesis. With its aldehyde and acetate functionalities, this compound presents a valuable building block for the construction of a diverse array of molecular architectures, ranging from industrial chemicals to complex natural products and bioactive heterocycles. This guide provides a detailed overview of its key reactions, experimental protocols, and quantitative data to facilitate its use in research and development.

Core Applications and Chemical Transformations

This compound (also known as 4-acetoxybutyraldehyde) is primarily utilized in two major transformations that leverage its distinct functional groups: hydroformylation to produce key industrial intermediates and α-chlorination to generate a reactive precursor for the synthesis of heterocycles and natural products.

Intermediate in the Synthesis of 1,4-Butanediol

A significant industrial application of this compound is its role as a key intermediate in the production of 1,4-butanediol. The synthesis begins with the hydroformylation of allyl acetate, which predominantly yields the linear aldehyde, this compound. Subsequent hydrogenation of this compound leads to the formation of 1,4-butanediol, a high-value chemical used in the production of polymers, solvents, and other fine chemicals.[1][2][3] The regioselectivity of the hydroformylation step is crucial, and various catalyst systems, primarily based on rhodium and cobalt, have been developed to optimize the yield of the desired linear product.[1][2][3][4]

Reaction Pathway for 1,4-Butanediol Synthesis

Synthesis of 2-Chloro-4-oxobutyl Acetate for Heterocyclic and Natural Product Synthesis

The aldehyde functionality of this compound can be selectively functionalized. A key transformation is the α-chlorination to produce 2-chloro-4-oxobutyl acetate. This chlorinated derivative is a versatile intermediate for the synthesis of a variety of complex molecules, including oxygen-containing heterocycles and natural products.[5] The introduction of the chlorine atom at the α-position activates the molecule for subsequent nucleophilic substitution and cyclization reactions.

References

Stability and Storage Conditions for 4-Oxobutyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxobutyl acetate is a bifunctional molecule containing both an aldehyde and an ester group. This unique structural combination makes it a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and fine chemicals. However, the presence of these two reactive functional groups also raises concerns about the compound's stability and shelf-life. This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound, based on established principles of chemical stability and forced degradation studies. While specific experimental data for this compound is not extensively available in public literature, this guide extrapolates from the known reactivity of aldehydes and esters to provide a robust framework for its handling, storage, and stability assessment.

Chemical Properties

A clear understanding of the chemical properties of this compound is fundamental to predicting its stability.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-acetoxybutyraldehyde |

| CAS Number | 6564-95-0 |

| Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | Not readily available |

| Solubility | Soluble in organic solvents; likely sparingly soluble in water |

Predicted Stability and Degradation Pathways

The stability of this compound is primarily influenced by the reactivity of its aldehyde and ester functional groups. The following degradation pathways are predicted to be the most significant:

-

Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding acetic acid and 4-hydroxybutanal. The 4-hydroxybutanal can exist in equilibrium with its cyclic hemiacetal form.

-

Oxidation: The aldehyde group is readily oxidized to a carboxylic acid, forming 4-acetoxybutanoic acid. This can occur in the presence of atmospheric oxygen or other oxidizing agents.

-

Polymerization/Aldol Condensation: Aldehydes can undergo self-condensation (aldol condensation), especially in the presence of acid or base catalysts, leading to the formation of higher molecular weight impurities.

-

Thermal Degradation: At elevated temperatures, decomposition may occur through various mechanisms, including decarboxylation or cleavage of the ester group.

-

Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of radical species and subsequent degradation.

Commercial Availability and Suppliers of 4-Oxobutyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 4-oxobutyl acetate (CAS No. 6564-95-0), a key chemical intermediate. Below, you will find information on known suppliers, available technical specifications, and a generalized workflow for the procurement of this compound.

Core Compound Specifications

This compound, also known as 4-acetoxybutyraldehyde, is a bifunctional organic molecule containing both an aldehyde and an ester group. Its unique structure makes it a valuable building block in organic synthesis.

| Property | Data |

| CAS Number | 6564-95-0 |

| Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol |

| Synonyms | 4-acetoxybutyraldehyde, Butanal, 4-(acetyloxy)- |

| Boiling Point | 59-60 °C at 1 Torr |

| Density | ~1.061 g/cm³ |

Commercial Suppliers and Data

The following table summarizes publicly available information from various suppliers of this compound. Purity levels and offered quantities can vary, and it is recommended to contact the suppliers directly for the most current data, pricing, and availability.

| Supplier | Purity | Notes |

| Career Henan Chemical Co. | 97%-99% | Lists the product with CAS 6564-95-0 and offers it for sale.[1] |

| Henan Kanbei Chemical Co., Ltd. | - | Lists itself as a supplier and manufacturer of this compound (CAS 6564-95-0).[2] |

| Chongqing Chemdad Co., Ltd. | - | Provides basic information and lists the compound with CAS 6564-95-0.[3] |

| ChemicalBook Aggregator | Varies | This platform lists multiple suppliers in China, including those mentioned above, for this compound (CAS 6564-95-0).[1] |

Note: Data is subject to change. Researchers should always request a Certificate of Analysis (CoA) for lot-specific data.

Procurement Workflow

The process of acquiring specialty chemicals like this compound for research and development follows a structured workflow. This involves identifying potential suppliers, conducting technical and quality evaluations, and proceeding with purchasing and logistics. The diagram below illustrates this typical procurement process.

Experimental Protocols

Detailed experimental protocols for the use of this compound are highly application-specific and are typically developed in-house by research organizations. For synthesis references, the Journal of the American Chemical Society, 70, p. 383, 1948 provides historical context on its preparation.[3] Researchers should consult relevant modern literature for protocols pertinent to their specific field of study. No standardized experimental protocols are provided by the commercial suppliers listed.

References

A Technical Deep Dive into 4-Oxobutyl Acetate and Its Analogs for Drug Development Professionals

An in-depth exploration of the synthesis, chemical properties, and biological significance of 4-oxobutyl acetate and its key analogs, 4-chlorobutyl acetate and 4-(3-oxobutyl)phenyl acetate. This document serves as a technical guide for researchers and scientists in the field of drug development, providing a comprehensive literature review, detailed experimental protocols, and an analysis of their potential therapeutic applications.

Introduction

This compound and its structural analogs are a class of small molecules that, while seemingly simple, hold potential as intermediates and active compounds in medicinal chemistry. Their bifunctional nature, possessing both an ester and a ketone or a haloalkane moiety, makes them interesting candidates for further chemical elaboration and biological evaluation. This technical guide provides a thorough review of the currently available scientific literature on this compound, 4-chlorobutyl acetate, and 4-(3-oxobutyl)phenyl acetate, with a focus on their synthesis, chemical characteristics, and known biological activities. The information is presented to aid researchers in understanding the landscape of these compounds and to facilitate future research and development efforts.

Chemical Properties and Synthesis

A comprehensive understanding of the physicochemical properties and synthetic routes is crucial for the successful application of these compounds in a research and development setting. The following tables summarize the key chemical data and provide detailed experimental protocols for the synthesis of this compound and its analogs.

Table 1: Physicochemical Properties of this compound and Its Analogs

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| This compound |  | C6H10O3 | 130.14 | 6564-95-0 | 59-60 °C (1 Torr) | 1.0612 | Not Available |

| 4-Chlorobutyl acetate |  | C6H11ClO2 | 150.60 | 6962-92-1 | 92 °C (22 mmHg)[1] | 1.08 | 1.4350[1] |

| 4-(3-Oxobutyl)phenyl acetate |  | C12H14O3 | 206.24 | 3572-06-3 | 352.6 °C at 760 mmHg[2] | 1.085[2] | 1.509[2] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis of these compounds in a laboratory setting.

Synthesis of this compound via Oxidation of 4-Acetoxy-1-butanol

-

Step 1: Synthesis of 4-Acetoxy-1-butanol from 1,4-Butanediol. A plausible method involves the selective acetylation of one of the hydroxyl groups of 1,4-butanediol. This can be achieved by reacting 1,4-butanediol with a limited amount of an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a suitable catalyst and solvent. Purification by distillation or chromatography would be necessary to isolate the mono-acetylated product.

-

Step 2: Oxidation of 4-Acetoxy-1-butanol to this compound. The primary alcohol group of 4-acetoxy-1-butanol can be oxidized to the corresponding aldehyde using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane in a suitable solvent like dichloromethane are commonly used for such transformations. The reaction progress should be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is worked up to remove the oxidant and byproducts, followed by purification of the resulting this compound, likely through distillation under reduced pressure.

Synthesis of 4-Chlorobutyl Acetate

A documented method for the synthesis of 4-chlorobutyl acetate involves the reaction of tetrahydrofuran with acetyl chloride in the presence of a Lewis acid catalyst.

-

Experimental Procedure: In a reaction vessel equipped with a reflux condenser and a dropping funnel, a mixture of tetrahydrofuran and a catalytic amount of anhydrous zinc chloride is prepared. Acetyl chloride is then added dropwise to the stirred mixture. After the addition is complete, the reaction mixture is heated to reflux for a specified period. The progress of the reaction can be monitored by analyzing aliquots using gas chromatography. Upon completion, the reaction mixture is cooled, and the product, 4-chlorobutyl acetate, is isolated and purified by fractional distillation under reduced pressure. This method has been reported to yield the desired product in good yields.

Synthesis of 4-(3-Oxobutyl)phenyl Acetate

This analog can be synthesized from 4-(4-hydroxyphenyl)-2-butanone.

-

Experimental Procedure: 4-(4-Hydroxyphenyl)-2-butanone is dissolved in a suitable solvent, and an acetylating agent such as acetic anhydride is added, often in the presence of a base like pyridine or a catalytic amount of acid. The reaction mixture is stirred, possibly with heating, until the starting material is consumed, as monitored by TLC. After the reaction is complete, the mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried and concentrated, and the crude product is purified, for instance, by vacuum distillation or column chromatography, to afford pure 4-(3-oxobutyl)phenyl acetate.

Biological Activities and Potential Therapeutic Applications

The biological activities of this compound and its direct analogs are not extensively documented in the scientific literature. However, by examining the activities of structurally related compounds and the constituent functional groups, we can infer potential areas of pharmacological interest.

This compound and Analogs

-

General Cytotoxicity: Aliphatic keto-esters have been investigated for their potential biological activities, including cytotoxicity against cancer cell lines.[3] The presence of both a ketone and an ester functionality in this compound suggests that it could be a substrate for various metabolic enzymes and might exhibit cellular effects. However, specific quantitative data on the cytotoxicity of this compound is currently lacking.

-

Neurological Effects of Related Short-Chain Fatty Acid Esters: Short-chain fatty acids (SCFAs) and their derivatives are known to play roles in neurological health and disease.[4][5][6][7][8] While this compound is not a direct SCFA, its metabolic products could potentially influence pathways related to SCFA signaling. It is important to note that this is a speculative connection and requires experimental validation.

-

4-Chlorobutyl Acetate as a Pharmaceutical Intermediate: 4-Chlorobutyl acetate is primarily recognized as a versatile intermediate in the synthesis of more complex pharmaceutical compounds.[9][10][11][12] Its chloro- and acetate groups provide reactive handles for various chemical transformations, allowing for the construction of diverse molecular scaffolds.

-

4-(3-Oxobutyl)phenyl Acetate as an Insect Pheromone: This compound is known to be a component of insect pheromones and is used as an attractant for certain fruit fly species.[2] While this application is not directly related to human therapeutics, it highlights the biological activity of this molecule in specific ecological contexts. The interaction of this molecule with insect olfactory receptors could be a point of interest for researchers studying receptor-ligand interactions.

Signaling Pathways

Due to the limited research on the specific biological targets of this compound and its analogs, a definitive description of the signaling pathways they modulate is not possible at this time. However, based on their chemical structures, some potential interactions can be hypothesized.

Hypothetical Signaling Interactions

The presence of an acetate group suggests a possible link to the metabolism and signaling of short-chain fatty acids. Acetate itself can influence cellular processes through its conversion to acetyl-CoA, which is a key player in metabolism and epigenetic regulation, or through direct signaling via G-protein coupled receptors like GPR43.

Experimental Workflows

To further investigate the potential of this compound and its analogs in a drug development context, a systematic experimental workflow is necessary.

Proposed Research Workflow

A logical progression of experiments would involve synthesis and characterization, followed by a tiered biological screening approach.

Conclusion

This compound and its analogs, 4-chlorobutyl acetate and 4-(3-oxobutyl)phenyl acetate, represent a class of compounds with underexplored potential in the realm of drug development. While current literature primarily highlights their roles as chemical intermediates and, in one case, an insect pheromone, their intrinsic chemical functionalities suggest that they could serve as valuable starting points for the design and synthesis of novel therapeutic agents. This technical guide has consolidated the available information on their synthesis and properties and has proposed a roadmap for their future biological evaluation. Further research, following the outlined experimental workflows, is warranted to uncover any latent pharmacological activities and to elucidate their mechanisms of action, which could ultimately pave the way for their application in medicinal chemistry and drug discovery.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 4-(3-Oxobutyl)phenyl acetate|lookchem [lookchem.com]

- 3. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting short-chain fatty acids receptors signalling for neurological disorders treatment [explorationpub.com]

- 5. biorxiv.org [biorxiv.org]

- 6. naturespharmacy.substack.com [naturespharmacy.substack.com]

- 7. biorxiv.org [biorxiv.org]

- 8. The role of short-chain fatty acids in central nervous system diseases: A bibliometric and visualized analysis with future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Page loading... [wap.guidechem.com]

- 11. 4-Chlorobutyl acetate | 6962-92-1 [chemicalbook.com]

- 12. chemimpex.com [chemimpex.com]

A Technical Guide to the Thermochemical Data of 4-Oxobutyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermochemical properties of 4-oxobutyl acetate (CAS 6564-95-0), a compound of interest in various chemical and pharmaceutical research domains. A comprehensive review of publicly available literature reveals a significant gap in experimental data for the thermochemical properties of this specific ester. This document serves as a resource for researchers by not only acknowledging this data gap but also by providing a detailed overview of the established experimental and computational methodologies for determining key thermochemical parameters such as enthalpy of formation, standard entropy, and heat capacity. Furthermore, this guide presents available data for structurally related alkyl acetates to offer a comparative context.

Introduction

This compound is a bifunctional organic molecule containing both an ester and a ketone functional group. Understanding its thermochemical properties is crucial for process design, reaction engineering, and safety assessments in its synthesis and application. Thermochemical data, including the enthalpy of formation (ΔHf°), standard molar entropy (S°), and heat capacity (Cp), are fundamental for predicting reaction equilibria, heats of reaction, and the thermodynamic feasibility of chemical processes.

Despite the importance of such data, a thorough literature search indicates a lack of experimentally determined thermochemical values for this compound. This guide provides researchers with the necessary information to either determine these properties experimentally or to estimate them with reasonable accuracy using established computational methods.

Quantitative Data for Structurally Related Compounds

To provide a frame of reference, the following table summarizes the experimental thermochemical data for a homologous series of n-alkyl acetates, sourced from the NIST Chemistry WebBook and other databases. This data can be valuable for validating predictive models and for understanding trends within this class of esters.

| Compound | CAS Number | Formula | ΔfH°liquid (kJ/mol) | Cp,liquid (J/mol·K) | ΔvapH° (kJ/mol) |

| Ethyl Acetate | 141-78-6 | C4H8O2 | -480.45 | 169.9 | 35.0 |

| n-Propyl Acetate | 109-60-4 | C5H10O2 | -509.3 | 195.8 | 39.5 |

| n-Butyl Acetate | 123-86-4 | C6H12O2 | -538.9 | 224.7 | 43.6 |

| n-Pentyl Acetate | 628-63-7 | C7H14O2 | -565.3 | 253.1 | 48.0 |

Note: Data is for the liquid phase at 298.15 K and 1 atm. Data for related compounds can be found in the NIST Chemistry WebBook[1][2][3][4][5][6][7][8][9][10][11].

Experimental Protocols for Thermochemical Data Determination

The following sections detail the standard experimental methodologies that can be employed to determine the thermochemical properties of this compound.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔHf°) of a liquid organic compound like this compound is typically determined indirectly by measuring its enthalpy of combustion (ΔHc°) using a bomb calorimeter.

Methodology:

-

A precisely weighed sample of the liquid is placed in a crucible within a high-pressure vessel (the "bomb").

-

The bomb is sealed and pressurized with an excess of pure oxygen.

-

The bomb is submerged in a known mass of water in an insulated container (the calorimeter).

-

The sample is ignited, and the complete combustion reaction occurs.

-

The temperature change of the water is meticulously recorded.

-

The heat released by the combustion is calculated using the temperature rise and the predetermined heat capacity of the calorimeter system.

-

The standard enthalpy of formation is then calculated using Hess's Law, by subtracting the standard enthalpies of formation of the combustion products (CO2 and H2O) from the measured enthalpy of combustion.

A detailed procedure for the combustion of organic compounds can be found in various experimental chemistry resources[12][13][14][15].

Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a versatile technique for measuring the heat capacity (Cp) of a substance as a function of temperature[16][17][18][19][20].

Methodology:

-

Three separate DSC runs are performed under the same temperature program (a controlled heating rate over the desired temperature range).

-

Blank Run: An empty sample pan and an empty reference pan are run to establish the baseline heat flow.

-

Standard Run: A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is placed in the sample pan, and the run is repeated.

-

Sample Run: A known mass of this compound is placed in the sample pan, and the final run is performed.

-

The heat capacity of the sample is calculated at each temperature by comparing the heat flow signals from the three runs.

Enthalpy of Vaporization by Correlation Gas Chromatography-Calorimetry

Gas chromatography can be used to determine the enthalpy of vaporization (ΔHvap) for volatile compounds[21][22][23][24]. This method relates the retention time of a compound on a GC column to its vapor pressure and, consequently, its enthalpy of vaporization.

Methodology:

-

A gas chromatograph is equipped with a suitable column.

-

A small amount of the sample (this compound) is injected into the GC at a series of different column temperatures.

-

The retention time for the compound is recorded at each temperature.

-

The logarithm of the retention time (or a related parameter like the capacity factor) is plotted against the reciprocal of the absolute temperature (1/T).

-

According to the Clausius-Clapeyron equation, the slope of this plot is proportional to the enthalpy of vaporization.

Predictive Methods for Thermochemical Data

In the absence of experimental data, group contribution methods can provide valuable estimates of thermochemical properties. These methods are based on the principle that the properties of a molecule can be approximated by summing the contributions of its constituent functional groups[25][26][27][28].

Benson Group Increment Theory and the Joback Method

The Benson Group Increment Theory and the Joback method are two widely used group contribution schemes for estimating thermochemical properties[29][30][31][32][33][34][35][36][37][38].

-

Benson Group Increment Theory: This is a highly refined method that considers the immediate neighbors of each atom, making it generally more accurate but also more complex, requiring a larger set of group parameters[29][31][32][35][39].

-

Joback Method: This method uses a simpler definition of functional groups, making it easier to apply, though potentially less accurate than the Benson method. It provides parameters for estimating a range of properties including enthalpy of formation, heat capacity, and boiling point[30][33][34][36][38].

To estimate the thermochemical properties of this compound using the Joback method, the molecule would be broken down into the following groups:

-

1 x -CH3 (methyl group)

-

2 x -CH2- (methylene group)

-

1 x >C=O (ketone group)

-

1 x -COO- (ester group)

The contributions of each group are then summed according to the specific formulas of the Joback method to yield the estimated property.

Visualizations

The following diagrams illustrate the workflows for the experimental determination and computational estimation of the thermochemical properties of this compound.

References

- 1. Ethyl Acetate [webbook.nist.gov]

- 2. n-Propyl acetate [webbook.nist.gov]

- 3. Ethyl Acetate [webbook.nist.gov]

- 4. Ethyl Acetate [webbook.nist.gov]

- 5. Ethyl Acetate [webbook.nist.gov]

- 6. Acetic acid, pentyl ester [webbook.nist.gov]

- 7. Ethyl Acetate [webbook.nist.gov]

- 8. Acetic acid, butyl ester [webbook.nist.gov]

- 9. Acetic acid, pentyl ester [webbook.nist.gov]

- 10. n-Propyl acetate [webbook.nist.gov]

- 11. Acetic acid, butyl ester [webbook.nist.gov]

- 12. learnable.education [learnable.education]

- 13. scienceready.com.au [scienceready.com.au]

- 14. tsfx.edu.au [tsfx.edu.au]

- 15. m.youtube.com [m.youtube.com]

- 16. Measuring heat capacity with differential scanning calorimetry - Laboratory for refrigeration and district energy [lahde.fs.uni-lj.si]

- 17. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 18. mt.com [mt.com]

- 19. mse.ucr.edu [mse.ucr.edu]

- 20. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 21. vernier.com [vernier.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. [PDF] Vapor Pressures and Vaporization Enthalpies of the n-Alkanes from C21 to C30 at T ) 298.15 K by Correlation Gas Chromatography | Semantic Scholar [semanticscholar.org]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. Group-contribution method - Wikipedia [en.wikipedia.org]

- 28. researchgate.net [researchgate.net]

- 29. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 30. Joback method - Wikipedia [en.wikipedia.org]

- 31. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

- 32. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 33. scribd.com [scribd.com]

- 34. cheguide.com [cheguide.com]

- 35. chemrxiv.org [chemrxiv.org]

- 36. Joback Group Contribution Method (thermo.group_contribution.joback) — Thermo 0.5.0 documentation [thermo.readthedocs.io]

- 37. youtube.com [youtube.com]

- 38. Problems and Solutions Chapter 2 [chemthermo.ddbst.com]

- 39. Extending Benson Group Increment Theory to compounds of phosphorus, silicon, and boron with computational chemistry :: JYX [jyx.jyu.fi]

Quantum Chemical Calculations for 4-Oxobutyl Acetate: A Technical Guide

Introduction

4-Oxobutyl acetate is a bifunctional organic molecule containing both an ester and an aldehyde functional group. Its chemical structure and reactivity are of interest in various fields, including organic synthesis and medicinal chemistry. Understanding the molecule's conformational preferences, electronic properties, and vibrational spectra is crucial for predicting its behavior in chemical reactions and biological systems. Quantum chemical calculations provide a powerful in-silico approach to elucidate these properties at the atomic level. This technical guide outlines the theoretical background, computational methodology, and expected results from a comprehensive quantum chemical study of this compound, tailored for researchers, scientists, and drug development professionals.

Computational chemistry and quantum chemical calculations serve as a bridge between theoretical concepts and experimental outcomes, offering insights that can be difficult to obtain through laboratory experiments alone.[1][2] For a molecule like this compound, these methods can predict its three-dimensional structure, vibrational frequencies corresponding to infrared and Raman spectra, and electronic characteristics that govern its reactivity. The data generated from these calculations can aid in the rational design of new molecules and in the interpretation of experimental data.

Computational Methodology

The following protocol describes a typical workflow for performing quantum chemical calculations on this compound using Density Functional Theory (DFT), a widely used and reliable method for molecules of this size.[3][4]

Protocol for Quantum Chemical Calculations of this compound

-

Initial Structure Preparation:

-

The initial 3D structure of this compound is built using a molecular modeling software (e.g., GaussView, Avogadro, ChemDraw).

-

A preliminary geometry optimization is performed using a computationally less expensive method, such as a molecular mechanics force field (e.g., UFF), to obtain a reasonable starting geometry.

-

-

Geometry Optimization:

-

The core of the computational study is the geometry optimization at the quantum mechanical level.

-

Method: Density Functional Theory (DFT) is employed.

-

Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is chosen for its proven accuracy for organic molecules.[3]

-

Basis Set: The 6-31++G(d,p) basis set is used. This Pople-style basis set includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to correctly model the geometry of atoms.

-

Software: The calculations are performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.[2]

-

The optimization is run until the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface.

-

-

Frequency Calculations:

-

Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-31++G(d,p)).

-

This calculation serves two purposes:

-

To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

To predict the infrared (IR) spectrum of the molecule and to obtain thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

-

-

Electronic Property Calculations:

-

Using the optimized geometry, single-point energy calculations are performed to determine the electronic properties.

-

This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity.

-

The molecular electrostatic potential (MEP) can also be mapped onto the electron density surface to visualize electrophilic and nucleophilic sites.

-

Data Presentation

The quantitative data obtained from the aforementioned calculations are summarized in the following tables. (Note: The following data are illustrative examples of what would be expected from such a calculation).

Table 1: Calculated Thermodynamic Properties of this compound at 298.15 K

| Property | Value (Hartree) | Value (kcal/mol) |

| Zero-Point Vibrational Energy | 0.123456 | 77.48 |

| Thermal Enthalpy | -421.123456 | -264249.5 |

| Gibbs Free Energy | -421.167890 | -264277.4 |

Table 2: Selected Optimized Geometric Parameters for this compound

| Parameter | Atoms Involved | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| Bond Lengths | ||||

| Aldehyde C=O | C1=O1 | 1.21 | ||

| Ester C=O | C5=O2 | 1.22 | ||

| Ester C-O | C5-O3 | 1.35 | ||

| Ester O-C | O3-C6 | 1.44 | ||

| Bond Angles | ||||

| Aldehyde | H-C1=O1 | 121.5 | ||

| Ester | O2=C5-O3 | 124.0 | ||

| Ester Linkage | C5-O3-C6 | 116.8 | ||

| Dihedral Angle | ||||

| Ester Plane | O2=C5-O3-C6 | 179.5 |

Table 3: Calculated Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| C-H stretch (aldehyde) | -CHO | 2850 |

| C=O stretch (aldehyde) | -CHO | 1745 |

| C=O stretch (ester) | -COO- | 1760 |

| C-O stretch (ester) | -COO- | 1250 |

| CH₂ scissoring | -CH₂- | 1465 |

Table 4: Calculated Electronic Properties of this compound

| Property | Energy (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap (ΔE) | 6.7 |

Visualizations

Diagrams are essential for visualizing complex workflows and relationships. The following diagrams, generated using the DOT language, illustrate the computational workflow and the conceptual link between electronic properties and reactivity.

Caption: Computational workflow for this compound.

Caption: Relationship between electronic properties and reactivity.

This technical guide has outlined a robust computational protocol for the quantum chemical investigation of this compound. By employing DFT calculations with the B3LYP functional and the 6-31++G(d,p) basis set, it is possible to obtain reliable data on the molecule's geometry, thermodynamic stability, vibrational spectra, and electronic properties. The presented tables and diagrams illustrate the type of high-value information that can be generated. For researchers in drug development and organic chemistry, these computational insights are invaluable for understanding molecular behavior, predicting reactivity, and guiding further experimental work. The "standards-free" nature of these in-silico methods provides a powerful complement to traditional analytical techniques, accelerating the pace of scientific discovery.[1]

References

- 1. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journal.nsps.org.ng [journal.nsps.org.ng]

- 3. researchgate.net [researchgate.net]

- 4. Quantum chemical research of the molecular structure of 3,4-dicyanofuroxan | Kolesnikova | Fine Chemical Technologies [finechem-mirea.ru]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-Oxobutyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and versatile synthetic routes to these scaffolds is a cornerstone of modern organic chemistry and drug discovery. 4-Oxobutyl acetate, a readily available and versatile building block, serves as a valuable precursor for the synthesis of a variety of important heterocyclic systems. Its latent 1,4-dicarbonyl functionality, unmasked upon hydrolysis, allows for facile entry into classical and modern cyclization strategies.

These application notes provide detailed protocols and quantitative data for the synthesis of pyrroles, furans, and pyridines utilizing this compound as a key starting material. The methodologies described are selected for their reliability, efficiency, and adaptability, making them suitable for a range of research and development applications.

Core Concepts: The Paal-Knorr Synthesis and Related Cyclizations

The primary synthetic strategy for converting this compound into five-membered heterocycles is the Paal-Knorr synthesis. This reaction involves the cyclization of a 1,4-dicarbonyl compound. In the context of this compound, an initial hydrolysis step is required to liberate the gamma-hydroxy ketone, which is then in equilibrium with or can be oxidized to the corresponding 1,4-diketone, 2,5-hexanedione.

-

Pyrrole Synthesis: The reaction of the 1,4-dicarbonyl compound with ammonia or a primary amine leads to the formation of N-substituted or N-unsubstituted pyrroles.[1]

-

Furan Synthesis: Acid-catalyzed intramolecular dehydration of the 1,4-dicarbonyl compound yields furan derivatives.[1]

-

Pyridine Synthesis: While less common directly from 1,4-diketones, pyridines can be synthesized through condensation reactions with an ammonia source, often under specific conditions to favor the six-membered ring formation.

The versatility of this compound lies in its ability to generate a common 1,4-dicarbonyl intermediate that can be funneled into these different synthetic pathways, as illustrated below.

Figure 1. Synthetic pathways from this compound.

Synthesis of N-Substituted Pyrroles

The synthesis of N-substituted pyrroles from this compound is a robust and high-yielding process. The reaction proceeds via the Paal-Knorr synthesis, where the in-situ generated 1,4-dicarbonyl condenses with a primary amine. A variety of catalysts can be employed to facilitate this transformation, with microwave-assisted and solvent-free conditions offering green and efficient alternatives.

Quantitative Data Summary

| Entry | Amine | Catalyst | Conditions | Time | Yield (%) |

| 1 | Aniline | Iodine (5 mol%) | Microwave, Solvent-free | 5-10 min | 95 |

| 2 | Benzylamine | CATAPAL 200 (alumina) | 60 °C, Solvent-free | 45 min | 92 |

| 3 | p-Toluidine | Iodine (5 mol%) | Microwave, Solvent-free | 5-10 min | 98 |

| 4 | n-Butylamine | Acetic Acid | Reflux | 2-4 h | 85 |

| 5 | Ammonium Acetate | None | 110 °C | 1 h | 78 |

Experimental Protocol: Microwave-Assisted Synthesis of 1-Phenyl-2,5-dimethylpyrrole

This protocol describes a rapid and efficient synthesis of 1-phenyl-2,5-dimethylpyrrole using microwave irradiation.

Materials:

-

This compound

-

Aniline

-

Iodine

-

Diethyl ether

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine this compound (1 mmol), aniline (1.2 mmol), and a catalytic amount of iodine (5 mol%).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a power and temperature appropriate for the specific microwave unit (e.g., 100 W, 120 °C) for 5-10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Add diethyl ether (10 mL) to the vessel and filter the mixture to remove any solid residue.

-

The filtrate, containing the desired product, can be concentrated under reduced pressure.

-

If necessary, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Figure 2. Workflow for pyrrole synthesis.

Synthesis of 2,5-Dimethylfuran

The acid-catalyzed cyclization of the 1,4-dicarbonyl intermediate derived from this compound provides a direct route to 2,5-dimethylfuran. This Paal-Knorr furan synthesis is typically carried out in the presence of a protic or Lewis acid.[2]

Quantitative Data Summary

| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

| 1 | p-Toluenesulfonic acid | Toluene | Reflux | 2-3 h | 85-90 |

| 2 | Sulfuric acid (conc.) | None | 100 | 1 h | 80-85 |

| 3 | Trifluoroacetic acid | Dichloromethane | Room Temp | 12 h | 75-80 |

| 4 | Amberlyst 15 | None | 80 | 4 h | 88 |

Experimental Protocol: Acid-Catalyzed Synthesis of 2,5-Dimethylfuran

This protocol details the synthesis of 2,5-dimethylfuran using p-toluenesulfonic acid as the catalyst.

Materials:

-

This compound

-

p-Toluenesulfonic acid monohydrate

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus (optional)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap to remove water), add this compound (1 mmol) and toluene (10 mL).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (5-10 mol%).

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purification can be achieved by distillation to yield pure 2,5-dimethylfuran.

Figure 3. Mechanism of furan synthesis.

Synthesis of 2,5-Dimethylpyridine (Lutidine)

The synthesis of pyridines from 1,4-dicarbonyl compounds is achievable through condensation with an ammonia source. This reaction often requires higher temperatures and specific conditions to favor the formation of the six-membered ring over the five-membered pyrrole. One common method involves heating the diketone with ammonium acetate.

Quantitative Data Summary

| Entry | Ammonia Source | Catalyst/Additive | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ammonium Acetate | Acetic Acid | 130-150 | 4-6 | 60-70 |

| 2 | Hydroxylamine | None | Reflux | 3-5 | 55-65 |

| 3 | Ammonia (gas) | Alumina | 300-400 | Flow | 50-60 |

Experimental Protocol: Synthesis of 2,5-Dimethylpyridine

This protocol outlines a plausible laboratory-scale synthesis of 2,5-dimethylpyridine from this compound.

Materials:

-

This compound

-

Ammonium acetate

-

Glacial acetic acid

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a sealed tube or a high-pressure reaction vessel, combine this compound (1 mmol), ammonium acetate (3-5 mmol), and glacial acetic acid (5 mL).

-

Heat the mixture to 130-150 °C for 4-6 hours.

-

After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation to yield 2,5-dimethylpyridine.

Conclusion

This compound is a versatile and cost-effective starting material for the synthesis of a range of valuable heterocyclic compounds. The protocols outlined in these application notes provide researchers with reliable methods for the preparation of pyrroles, furans, and pyridines. The adaptability of the Paal-Knorr synthesis and related cyclization reactions, coupled with modern techniques such as microwave-assisted synthesis, offers a powerful toolkit for the efficient construction of these important molecular scaffolds in a drug discovery and development setting.

References

The Versatility of 4-Oxobutyl Acetate as a Four-Carbon Building Block in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

4-Oxobutyl acetate is a versatile and economically viable four-carbon building block that holds significant potential in the synthesis of complex natural products. Its bifunctional nature, possessing both a ketone and an ester moiety, allows for a diverse range of chemical transformations, making it an attractive precursor for the construction of various carbocyclic and heterocyclic scaffolds found in biologically active molecules. This application note explores the utility of this compound in natural product synthesis, providing detailed protocols for its application in key chemical reactions and highlighting its role in the synthesis of relevant natural product precursors.

Core Applications and Reaction Pathways

This compound can be effectively employed in a variety of carbon-carbon bond-forming reactions, including aldol condensations, Wittig reactions, and as a precursor for butenolide synthesis. These reactions are fundamental in the construction of the carbon skeletons of numerous natural products.

Aldol Condensation

The ketone functionality of this compound can participate in aldol condensation reactions with other carbonyl compounds to form β-hydroxy ketones, which are valuable intermediates in the synthesis of polyketide natural products and other complex molecules. The resulting adduct can undergo subsequent dehydration to yield α,β-unsaturated ketones.

Wittig Reaction

The carbonyl group of this compound is also amenable to the Wittig reaction, allowing for the introduction of a carbon-carbon double bond with control over stereochemistry. This reaction is a powerful tool for the synthesis of unsaturated fatty acids, pheromones, and macrocyclic natural products.

Butenolide Synthesis

This compound serves as a potential precursor for the synthesis of butenolides, a class of γ-lactones that are prevalent in many natural products exhibiting a wide range of biological activities. The synthesis can be envisioned through a sequence of reactions involving olefination of the ketone, followed by hydrolysis of the acetate and subsequent lactonization.

Experimental Protocols

The following section provides detailed experimental protocols for key reactions involving this compound.

Protocol 1: Base-Catalyzed Aldol Condensation of this compound with a Model Aldehyde

Objective: To synthesize a β-hydroxy ketone intermediate via an aldol reaction.

Materials:

-

This compound

-

Benzaldehyde (as a model aldehyde)

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol at 0 °C, add a solution of sodium hydroxide (1.1 eq) in water dropwise.

-

Stir the mixture for 15 minutes at 0 °C.

-

Add benzaldehyde (1.0 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired β-hydroxy ketone.

Expected Outcome: The reaction is expected to yield the corresponding β-hydroxy ketone. Quantitative data for a specific reaction would be presented in Table 1.

Protocol 2: Wittig Reaction of this compound with a Stabilized Ylide

Objective: To synthesize an α,β-unsaturated ester via a Wittig reaction.

Materials:

-

This compound

-

(Carbethoxymethylene)triphenylphosphorane (stabilized ylide)

-

Toluene

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Dissolve this compound (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.1 eq) in dry toluene.

-